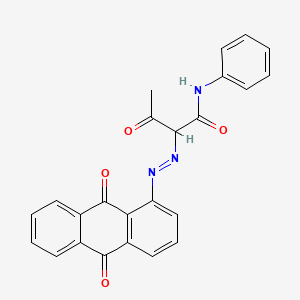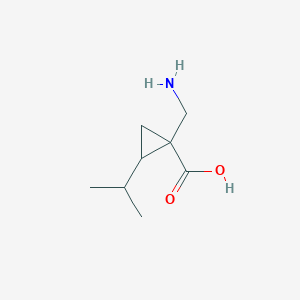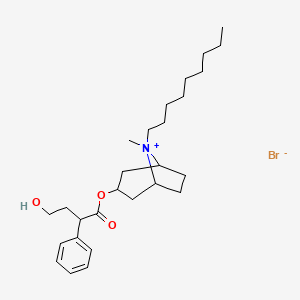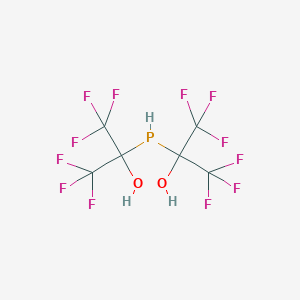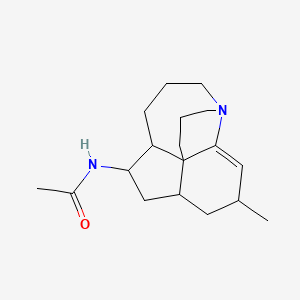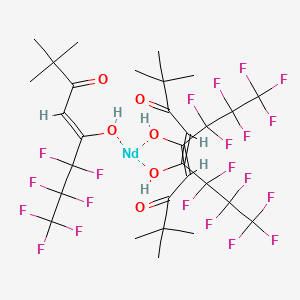
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-octane-3,5-dione; neodymium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is a complex organofluorine compound that incorporates both fluorine and neodymium elements. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms and a neodymium ion, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium typically involves multiple steps, starting with the preparation of the fluorinated organic precursor. This precursor is then reacted with neodymium salts under controlled conditions to form the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds
Biology
In biological research, this compound is studied for its potential use in imaging and diagnostic applications. The presence of fluorine atoms makes it suitable for use in positron emission tomography (PET) imaging, where it can help visualize biological processes in real-time.
Medicine
In medicine, (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is investigated for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties, including high thermal stability and resistance to chemical degradation, make it valuable in various manufacturing processes.
作用機序
The mechanism of action of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with biological molecules, altering their structure and function. This interaction can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one: A similar compound without the neodymium ion.
1,1,1,2,2,3,3-Heptafluoro-4-hydroxy-4-methylpentane-2-one: Another fluorinated compound with a different carbon backbone.
Neodymium(III) trifluoromethanesulfonate: A neodymium compound with different ligands.
Uniqueness
The uniqueness of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium lies in its combination of fluorine atoms and a neodymium ion. This combination imparts unique chemical and physical properties, such as high stability, reactivity, and potential for various applications in research and industry.
特性
分子式 |
C30H33F21NdO6 |
|---|---|
分子量 |
1032.8 g/mol |
IUPAC名 |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;neodymium |
InChI |
InChI=1S/3C10H11F7O2.Nd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-; |
InChIキー |
DPBJADMCTGONOM-KYQUTVEVSA-N |
異性体SMILES |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Nd] |
正規SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



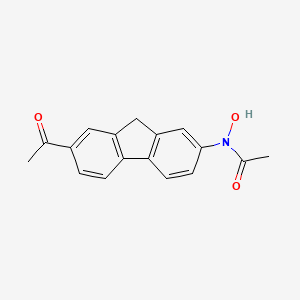

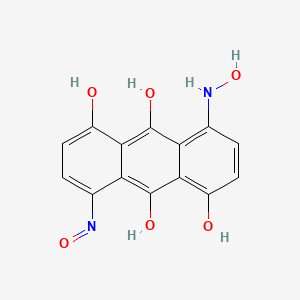
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
